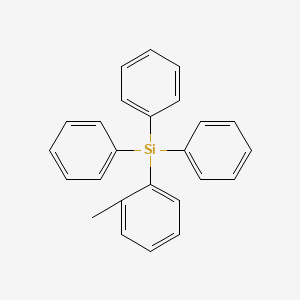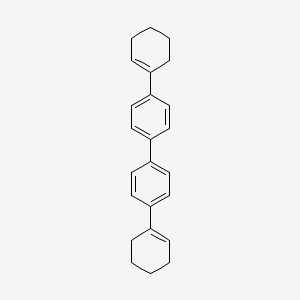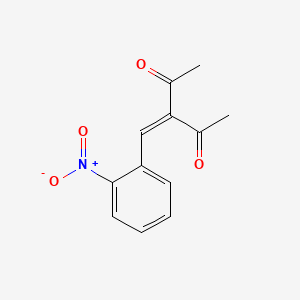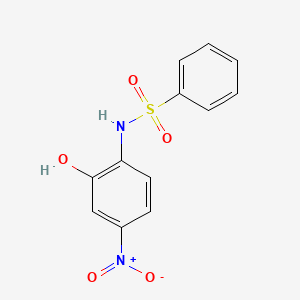
(O-Tolyl)triphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(O-Tolyl)triphenylsilane, with the chemical formula C25H22Si, is an organosilicon compound. It consists of a silicon atom bonded to three phenyl groups and one o-tolyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (O-Tolyl)triphenylsilane can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of o-tolylmagnesium bromide with triphenylchlorosilane under anhydrous conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes.
Industrial Production Methods: Industrial production of this compound often employs the Grignard reaction due to its high yield and efficiency. The process is scaled up in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (O-Tolyl)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Substitution: The phenyl or o-tolyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and catalysts such as palladium or nickel complexes.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
(O-Tolyl)triphenylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the study of silicon-based biochemistry and as a model compound for understanding silicon’s role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of (O-Tolyl)triphenylsilane involves its ability to donate or accept electrons through its silicon atom. This property allows it to participate in various chemical reactions, such as hydrosilylation and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Triphenylsilane: Similar structure but lacks the o-tolyl group, making it less sterically hindered.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom, offering different reactivity and applications.
Phenylsilane: Contains one phenyl group and three hydrogen atoms, making it more reactive in certain reactions.
Uniqueness: (O-Tolyl)triphenylsilane is unique due to the presence of the o-tolyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific applications where other silanes may not perform as well.
Propriétés
Numéro CAS |
746-12-3 |
|---|---|
Formule moléculaire |
C25H22Si |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(2-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-13-11-12-20-25(21)26(22-14-5-2-6-15-22,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-20H,1H3 |
Clé InChI |
PJMJVVNHZOADSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)
![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)

![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)





![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)


![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)
